4-Nitrophenyl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-aminobenzoate is an organic compound with the molecular formula C13H10N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the para position and an amino group at the para position of the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-aminobenzoate typically involves the esterification of 4-nitrophenol with 4-aminobenzoic acid. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 4-aminobenzoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Reduction: 4-Aminophenyl 4-aminobenzoate.
Substitution: Derivatives with substituted amino groups.
Scientific Research Applications
4-Nitrophenyl 4-aminobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-aminobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Nitrophenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an amino group.
4-Aminophenyl 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems .
Properties
CAS No. |
31366-38-8 |
---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-aminobenzoate |
InChI |
InChI=1S/C13H10N2O4/c14-10-3-1-9(2-4-10)13(16)19-12-7-5-11(6-8-12)15(17)18/h1-8H,14H2 |
InChI Key |
IDQAOTGARKTEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.